Fenfluramine

Catalog No.
S599329
CAS No.
458-24-2
M.F
C12H16F3N
M. Wt
231.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenfluramine

CAS Number

458-24-2

Product Name

Fenfluramine

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3

InChI Key

DBGIVFWFUFKIQN-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F

Solubility

412 mg/L
In water, 412 mg/L at 25 °C (est)

Synonyms

Fenfluramine, Fenfluramine Hydrochloride, Fenfluramine Hydrochloride, (+-)-Isomer, Fenfluramine Hydrochloride, R Isomer, Fenfluramine Hydrochloride, R-Isomer, Fenfluramine, (+-)-Isomer, Fenfluramine, R Isomer, Fenfluramine, R-Isomer, Hydrochloride, Fenfluramine, Isomeride, Pondimin

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F

Fenfluramine, a synthetic amphetamine derivative, has a complex history in both medicine and research. Initially developed as an appetite suppressant, its use was linked to severe heart valve damage in the late 1990s, leading to its withdrawal from the market [National Institutes of Health, ]. However, recent research suggests potential therapeutic applications for this controversial drug in specific neurological conditions.

Fenfluramine and Epilepsy

Despite its past, research is exploring the potential of fenfluramine for treating specific forms of epilepsy, particularly Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS) [PubMed Central, ]. These are rare and severe childhood epilepsies that often prove resistant to conventional anti-seizure medications.

Studies show promising results, with fenfluramine demonstrating significant reductions in seizure frequency compared to placebo in patients with DS and LGS [PubMed Central, ; PubMed Central, ]. However, it is crucial to note that these studies are mainly small and require further investigation with larger, well-designed clinical trials to confirm efficacy and safety for broader use.

Other Potential Applications

Fenfluramine is also being explored for its potential role in treating other neurological conditions, including:

  • Autism Spectrum Disorder (ASD): Early case reports and small studies suggest potential benefits for managing specific symptoms in individuals with ASD, but further research is needed [PubMed Central, ].
  • Sunflower Syndrome: This rare photosensitive epilepsy syndrome may also respond positively to fenfluramine treatment, with some studies showing promising results in reducing seizure frequency [PubMed Central, ].

Safety Concerns and Ongoing Research

While the potential benefits of fenfluramine in specific neurological conditions are being investigated, it is crucial to acknowledge the significant safety concerns associated with the drug. The past history of heart valve damage necessitates stringent monitoring and careful patient selection in research settings.

Ongoing research is focused on:

  • Understanding the mechanisms of action: Further research is needed to understand how fenfluramine exerts its therapeutic effects in different neurological conditions.
  • Developing safer formulations: Efforts are underway to develop alternative formulations of fenfluramine with potentially reduced side effects.
  • Conducting larger clinical trials: Rigorous clinical trials are essential to confirm efficacy and establish safety profiles for potential clinical applications of fenfluramine.

Fenfluramine is a chemical compound classified as a serotonin-releasing agent, primarily known for its role in the treatment of certain seizure disorders, particularly Dravet syndrome. It is a member of the phenethylamine family and is closely related to amphetamines, although it exhibits a depressant effect on the central nervous system rather than a stimulating one. The compound is chemically represented by the formula C12H16F3N\text{C}_{12}\text{H}_{16}\text{F}_{3}\text{N} and has a molecular weight of approximately 231.26 g/mol . Fenfluramine is often administered in its racemic form, which includes both levo- and dextro-enantiomers, with the dextro-enantiomer being particularly active in increasing serotonin levels in the brain .

Fenfluramine's mechanism of action is not fully understood, but it's believed to work through multiple pathways. It increases extracellular serotonin levels by inhibiting its reuptake from synapses and potentially promoting its release []. Additionally, it may act as a serotonin receptor agonist and a sigma-1 receptor antagonist []. These combined effects are thought to contribute to its anticonvulsant properties in specific seizure disorders.

During its synthesis and metabolism. The primary synthetic pathway involves:

  • Reductive Alkylation: The compound is synthesized through the reductive alkylation of norfenfluramine with acetaldehyde, which serves as the key step in its production .
  • Metabolism: In vivo, fenfluramine is metabolized predominantly in the liver via cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4), yielding norfenfluramine as its major active metabolite . This metabolic pathway is crucial for its pharmacological activity.

Fenfluramine exhibits significant biological activity primarily through its interaction with serotonin receptors. It acts as an agonist at multiple serotonin receptor subtypes, including:

  • 5-HT1A
  • 5-HT1D
  • 5-HT2A
  • 5-HT2B
  • 5-HT2C
  • 5-HT4

These interactions lead to increased levels of extracellular serotonin (5-hydroxytryptamine), which is associated with its anticonvulsant effects and potential antidepressant properties . Notably, fenfluramine has shown efficacy in reducing seizure frequency in patients with Dravet syndrome by modulating serotonergic neurotransmission and enhancing GABAergic signaling while inhibiting glutamatergic excitability .

The synthesis of fenfluramine can be accomplished through various methods:

  • Reductive Alkylation: This method involves reacting norfenfluramine with acetaldehyde in the presence of reducing agents such as sodium borohydride .
  • Catalytic Hydrogenation: Norfenfluramine can be synthesized from oxime precursors through catalytic hydrogenation processes .
  • Alternative Synthetic Pathways: Recent patents have described new methods that enhance yield and purity, focusing on optimizing reaction conditions and minimizing by-products .

Fenfluramine has been primarily used for:

  • Treatment of Dravet Syndrome: It has been approved for use in treating this severe form of epilepsy, where traditional therapies often fail.
  • Potential Antidepressant: Due to its serotonergic activity, fenfluramine is being explored for its potential antidepressant effects, although this application requires further clinical validation.

Historically, fenfluramine was also used as an appetite suppressant but was withdrawn from the market due to concerns about cardiac side effects associated with prolonged use .

Fenfluramine shares structural and functional similarities with several other compounds in the phenethylamine class. Below are some comparable compounds:

Compound NameChemical FormulaKey Features
DexfenfluramineC12H17F3NActive enantiomer of fenfluramine; similar effects
NorfenfluramineC11H14F3NMajor active metabolite; contributes to efficacy
AmphetamineC9H13NStimulant effects; differs in mechanism of action
SertralineC17H17Cl2NSelective serotonin reuptake inhibitor; antidepressant
FluoxetineC17H18F3NOAntidepressant; selective serotonin reuptake inhibitor

Fenfluramine's unique profile lies in its ability to increase serotonin release while acting on multiple receptor subtypes without the stimulating effects typical of amphetamines. Its specific application in treating Dravet syndrome further distinguishes it from other similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.12348400 g/mol

Monoisotopic Mass

231.12348400 g/mol

Boiling Point

108-112
108-112 °C at 12 mm Hg

Heavy Atom Count

16

LogP

3.36
3.36 (LogP)
log Kow = 3.36

Decomposition

When heated to decomp it emits very toxic fumes of fluoride ion and oxides of nitrogen.

Melting Point

160-170
Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/
Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/
Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/

UNII

2DS058H2CF

Related CAS

404-82-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Fenfluramine is indicated for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients aged two years and older.
Treatment of seizures associated with Dravet syndrome as an add-on therapy to other antiepileptic medicines for patients 2 years of age and older. Fintepla is indicated for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome as an add-on therapy to other anti-epileptic medicines for patients 2 years of age and older.

Therapeutic Uses

The Food and Drug Administration, acting on ... evidence about significant side-effects associated with fenfluramine and dexfenfluramine, has asked the manufacturers to voluntarily withdraw both treatments for obesity from the market. ... Both companies have agreed to voluntarily withdraw their drugs. The FDA is not requesting the withdrawal of phentermine, the third widely used medication for obesity. The action is based on ... findings from doctors who have evaluated patients taking these two drugs with echocardiograms, a special procedure that can test the functioning of heart valves. These findings indicate that approximately 30 percent of patients who were evaluated had abnormal echocardiograms, even though they had no symptoms. This is a much higher than expected percentage of abnormal test results.
Appetite Depressants; Serotonin Agents; Serotonin Uptake Inhibitors
Adjunct to caloric restriction in the short term treatment (a few weeks) of exogenous obesity. /Use is included in the labeling approved by the US Food and Drug Administration. /Fenfluramine hydrochloride/

Mechanism of Action

Dravet syndrome is a complex pediatric encephalopathy characterized by recurrent pharmacoresistant seizures of variable type, delayed development, and in many cases, impairment in speech, language, gait, and other neurocognitive functions. Despite substantial variation in presentation and severity, roughly 80% of patients with Dravet syndrome have mutations in the _SCN1A_ gene, which encodes the alpha subunit of a voltage-gated sodium channel (Nav1.1). This channel is predominantly localized in inhibitory GABAergic interneurons as well as in excitatory pyramidal neurons; it is thought that dysfunction of neurotransmission regulation results in the seizures and other corresponding symptoms of Dravet syndrome. Various _in vitro_ and _in vivo_ studies have demonstrated that fenfluramine is capable of acting as an agonist of multiple serotonin receptors including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as a σ1 receptor antagonist. This is at least partly because fenfluramine, as well as its active metabolite norfenfluramine, can act on sodium-dependent serotonin transporters (SERTs) to reverse transport direction and thereby increase extracellular serotonin levels. However, work in animal models of Dravet syndrome suggest that only the modulation of 5-HT1D, 5-HT2C, σ1, and possibly 5-HT2A receptors of fenfluramine result in the anti-epileptiform activity. Interestingly, 5-HT2B receptor agonism, which had previously been associated with cardiac valvulopathy, is not anticipated to have any therapeutic value in Dravet syndrome. Although the exact mechanism by which stimulation/inhibition of various receptors leads to the observed therapeutic benefit is unclear, it is hypothesized to be two-fold. Stimulation of 5-HT1D and 5-HT2C may result in increased GABAergic neurotransmission, while σ1 receptor antagonism may help to modulate responses to _N_-methyl-D-aspartate (NMDA).
The exact mechanism of action of fenfluramine has not been clearly defined. Results of animal studies indicate that its appetite-inhibiting may result from stimulation of the ventromedial nucleus of the hypothalamus. The mechanism by which this stimulation is mediated has not yet been determined. Although fenfluramine is used in the treatment of obesity as an anorexigenic, it has not been firmly established that the pharmacologic action is principally one of appetite suppression; other CNS actions and/or metabolic effects may be involved. ... Cardiovascular and autonomic effects produced by fenfluramine in animals appear to be qualitatively similar to those of amphetamine, but as a pressor agent it is 10-20 times less potent than dextroamphetamine. Some clinical studies have shown fenfluramine to have hypotensive effects in obese hypertensive patients. EEG studies, both awake and during sleep, show fenfluramine to be qualitatively different from amphetamine and other amphetamine congeners and suggest that fenfluramine may be more similar to sedative psychotherapeutic drugs rather than CNS or cerebral stimulants. There is some evidence that fenfluramine interferes with CNS pathway which regulate the release of human growth hormone.
The neurochemical mechanisms by which drugs acting on central serotoninergic system modify feeding were reviewed. Fenfluramine, a clinically effective appetite suppressant, releases serotonin from nerve terminals and inhibits its reuptake, and considerable evidence suggests that these effects mediate its anorectic activity. The D isomer of fenfluramine is particularly specific in affecting serotonin mechanisms and causing anorexia. Transmitters other than serotonin such as acetylcholine, catecholamines and GABA are also affected by systemic administration of fenfluramine, but some of these effects are secondary to fenfluramine's action on serotoninergic mechanisms. Moreover, there is no evidence that these brain substances are involved in fenfluramine's ability to cause anorexia. Several studies with drugs affecting different serotonin mechanisms such as release and uptake or mimicking the action of serotonin at post-synaptic receptors suggest that increase serotonin release and direct stimulation of postsynaptic receptors are the most effective mechanisms for causing depression of food intake, although inhibition of serotonin uptake may also contribute in appropriate conditions. Development of serotonin receptor hyposensitivity and, in some instances, decreased serotonin levels may lead to tolerance to the anorectic activity of drugs enhancing serotonin transmission, the degree of this depending critically on the type of effect on serotonin mechanisms and intensity and duration of serotonin receptor activation. Recent evidence suggests that a decrease in serotonin function causes stimulation of feeding. This may lead to development of new strategies for the treatment of clinical anorexias.

Vapor Pressure

4.1X10-2 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

458-24-2
404-82-0

Absorption Distribution and Excretion

Fenfluramine has a steady-state Tmax of between four and five hours and an absolute bioavailability of approximately 68-74%. Fenfluramine administered to pediatric patients at 0.7 mg/kg/day up to 26 mg resulted in a mean Cmax of 68.0 ng/mL with a coefficient of variation of 41%; similarly the AUC0-24 was 1390 (44%) ng\*h/mL.
Over 90% of fenfluramine is excreted in urine and less than 5% in feces; unchanged fenfluramine and the major active metabolite norfenfluramine account for less than 25% of the recovered amount.
Fenfluramine has an apparent volume of distribution of 11.9 L/kg with a coefficient of variation of 16.5% following oral administration in healthy subjects.
Fenfluramine has a mean clearance of 24.8 L/h with a coefficient of variation of 29% in healthy subjects.
Postmortem blood concentrations in one adult and three children ranged from 6.5 to 16 mg/L. A fenfluramine hair level of 14.1 ng/mg was demonstrated in an overdose fatality.
Fenfluramine is widely distributed into tissues with a Vd of 12 to 16 L/kg. ... Excretion of the parent compound is enhanced in acidic urine.
Fenfluramine is widely distributed in almost all body tissues. Autoradiographic studies in rats showed highest concentrations of the drug in stomach and intestine; lower concentrations were found in lungs, liver, brain and spinal cord, and bone marrow. In monkeys, fenfluramine and its de-ethylated metabolite cross the placental barrier. It is not known whether fenfluramine is distributed into milk.
Following oral administration, fenfluramine hydrochloride is readily absorbed from the GI tract. Correlation of blood concentrations with clinical effects has not been established. ... The rate of urinary excretion depends on urinary flow rate and pH ... Fenfluramine is also excreted in saliva and sweat to a small extent. /Fenfluramine hydrochloride/

Metabolism Metabolites

Fenfluramine is metabolized primarily in the liver by CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 to yield the major active metabolite norfenfluramine and several other minor inactive metabolites.
Fenfluramine hydrochloride is metabolized to norfenfluramine by de-ethylation; this metabolite is further deaminated and oxidized to m-trifluoromethylbenzoic acid. The drug is excreted principally in the urine as m-trifluoromethylhippuric acid, a glycine conjugate of m-trifluoromethylbenzoic acid, and smaller quantities of norfenfluramine and unchanged drug. There are wide interindividual variations in rates of biotransformation and elimination of fenfluramine and its metabolites... /Fenfluramine hydrochloride/
/Fenfluramine/ is metabolized in the liver by N-dealkylation to the active metabolite norfenfluramine. Less than 15% of a therapeutic dose is excreted as parent compound or active metabolite; the remainder is nonactive benzoic acid and alcohol derivatives. ...
99% of cerebral fenfluramine was dealkylated to norfenfluramine. N-acetylnorfenfluramine & m-trifluoromethyl hippuric acid were identified as cerebral metabolites.

Associated Chemicals

Fenfluramine hydrochloride;404-82-0

Wikipedia

Fenfluramine
Caprolactam

FDA Medication Guides

Fintepla
Fenfluramine Hydrochloride
SOLUTION;ORAL
ZOGENIX INC
12/15/2023

Drug Warnings

Temporal association between use of fenfluramine (Pondimin) or dexfenfluramine (Redux) and the development of unusual mitral, aortic, tricuspid, and/or pulmonary valvular (usually multivalvular) and echocardiographic abnormalities (that sometimes occurred concomitantly with pulmonary hypertension, occasionally required open heart surgery, and rarely were fatal) resulted in the withdrawal of /this/ anorexigenic agents from the US market in 1997.
Fenfluramine is contraindicated in patients with severe hypertension, glaucoma, or symptomatic cardiovascular disease including arrhythmias, and in those with known hypersensitivity to fenfluramine or other sympathomimetic amines. Fenfluramine is contraindicated during or within 14 days of administration of monoamine oxidase inhibitors. The drug is also contraindicated in patients with a history of drug abuse. Fenfluramine should not be administered to patients with alcoholism, since adverse psychiatric effects (e.g., psychosis) may occur.
Although some clinical studies have reported the use of fenfluramine in obese children, its safety and efficacy in pediatric patients have not been established and fenfluramine is not recommended for use in children younger than 12 years of age.
General anesthetics should be administered with caution to patients receiving fenfluramine prior to surgery, since the drug may have catecholamine depleting effects following prolonged administration. If general anesthesia cannot be avoided, cardiac monitoring and facilities for cardiac resuscitation are essential during surgery in these patients.
For more Drug Warnings (Complete) data for FENFLURAMINE (14 total), please visit the HSDB record page.

Biological Half Life

Fenfluramine has an elimination half-life of 20 hours in healthy subjects.
In one study, the mean elimination half-life of fenfluramine in patient with uncontrolled pH was about 20 hr while elimination half-life was about 11 hr when an acidic urinary pH was maintained. /Fenfluramine hydrochloride/
Considerable first-pass effect due to rapid n-dealkylation of fenfluramine is apparent after per os doses. Rapid metabolism of derivative n-(2-benzoyloxyethyl)norfenfluramine has also been reported in man with apparent biological t/2 for total drug material of about 2 hr.
The half life of fenfluramine is 13 to 30 hours and is urine pH dependent. ...

Use Classification

Human drugs -> Orphan -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Pharmaceuticals

Methods of Manufacturing

Preperation of optical isomers: US 3198834 (1965 to Sci. Union et Cie Soc. Franc. Recherche Med.)
Preperation: L.G Beregi et al., FR M1658; eidem US 3198833 (1965 to Sci. Union et Cie Soc. Franc. Recherche Med.)
Fenfluramine is prepared by reductive alkylation of norfenfluramine with acetaldehyde [18]. The nor compound is obtained by catalytic hydrogenation of the oxime made from 3-trifluoromethylphenyl acetone.

Clinical Laboratory Methods

Gas liquid chromatographic determination of fenfluramine in plasma.
Gas chromatographic/mass spectrometric identification of metabolites of amphetamines & analogs.
Fenfluramine recovered from urine & identified by gas chromatography.
Simultaneous determination of fenfluramine & norfenfluramine in human plasma & urine by a gas-liquid chromatographic-electron capture detector assay.
For more Clinical Laboratory Methods (Complete) data for FENFLURAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Tablets should be stored in well-closed containers between 15 to 30 °C. /Fenfluramine hydrochloride/

Interactions

Headache, neck stiffness, nausea, and collapse occurred following a single 20 mgdose of fenfluramine hydrochloride in a patient taking a monoamine oxidase inhibitor. In addition, neurologic and circulatory reactions, including hypertensive crises, have been reported in patients who have received sympathomimetic agents concomitantly with monoamine oxidase inhibitors and fatalities have occurred. Fenfluramine is, therefore, contraindicated during or within 14 days following the administration of monoamine oxidase inhibitors. /Fenfluramine hydrochloride/
Fenfluramine should be used with caution in patients taking CNS depressant drugs since the effects may be additive.
'Fen-phen' refers to the off-label combination of the appetite suppressants fenfluramine and phentermine. The rationale for the fen-phen combination was that the two drugs exerted independent actions on brain satiety mechanisms so that it was possible to use lower doses of each drug and yet retain a common action on suppressing appetite while minimizing adverse drug effects. The focus of the present review is to consider whether fenfluramine and phentermine exert actions that are additive in nature or whether these two drugs exhibit drug-drug synergism. The fen-phen combination results in synergism for the suppression of appetite and body weight, the reduction of brain serotonin levels, pulmonary vasoconstriction and valve disease. Fen-phen synergism may reflect changes in the pharmacokinetics of drug distribution, common actions on membrane ion currents, or interactions between neuronal release and reuptake mechanisms with MAO-mediated transmitter degradation. The synergism between fenfluramine and phentermine highlights the need to more completely understand the pharmacology and neurochemistry of appetite suppressants prior to use in combination pharmacotherapy for the treatment of obesity.
... Prior treatment with diethylcarbamazine was found to potentiate the lethality of fenfluramine, while cyproheptadine pretreatment attenuated fenfluramine's toxic effects. Necropsies, conducted 24 hr after fenfluramine administration, revealed widespread alveolar and pulmonary interstitial hemorrhage in the cyproheptadine pretreated animals. The data suggest that high doses of fenfluramine directly result in pulmonary hypertension, which secondarily induces ischemic cardiac injury.

Stability Shelf Life

Generally stable under ordinary conditions in light, air, & heat /Hydrochloride/

Dates

Modify: 2023-08-15
Fuller RW, Snoddy HD, Robertson DW: Mechanisms of effects of d-fenfluramine on brain serotonin metabolism in rats: uptake inhibition versus release. Pharmacol Biochem Behav. 1988 Jul;30(3):715-21. doi: 10.1016/0091-3057(88)90089-5. [PMID:2463643]
Griffin A, Hamling KR, Knupp K, Hong S, Lee LP, Baraban SC: Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome. Brain. 2017 Mar 1;140(3):669-683. doi: 10.1093/brain/aww342. [PMID:28073790]
Martin P, de Witte PAM, Maurice T, Gammaitoni A, Farfel G, Galer B: Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy Behav. 2020 Apr;105:106989. doi: 10.1016/j.yebeh.2020.106989. Epub 2020 Mar 10. [PMID:32169824]
Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR, Sheardown MJ: Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. Br J Pharmacol. 1999 Sep;128(1):13-20. [PMID:10498829]
Rodriguez-Munoz M, Sanchez-Blazquez P, Garzon J: Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget. 2018 May 4;9(34):23373-23389. doi: 10.18632/oncotarget.25169. eCollection 2018 May 4. [PMID:29805740]
Schoonjans AS, Ceulemans B: An Old Drug for a New Indication: Repurposing Fenfluramine From an Anorexigen to an Antiepileptic Drug. Clin Pharmacol Ther. 2019 Nov;106(5):929-932. doi: 10.1002/cpt.1469. Epub 2019 May 22. [PMID:31116409]
Sourbron J, Schneider H, Kecskes A, Liu Y, Buening EM, Lagae L, Smolders I, de Witte P: Serotonergic Modulation as Effective Treatment for Dravet Syndrome in a Zebrafish Mutant Model. ACS Chem Neurosci. 2016 May 18;7(5):588-98. doi: 10.1021/acschemneuro.5b00342. Epub 2016 Feb 17. [PMID:26822114]
Sourbron J, Smolders I, de Witte P, Lagae L: Pharmacological Analysis of the Anti-epileptic Mechanisms of Fenfluramine in scn1a Mutant Zebrafish. Front Pharmacol. 2017 Apr 6;8:191. doi: 10.3389/fphar.2017.00191. eCollection 2017. [PMID:28428755]
Gataullina S, Dulac O: From genotype to phenotype in Dravet disease. Seizure. 2017 Jan;44:58-64. doi: 10.1016/j.seizure.2016.10.014. Epub 2016 Oct 21. [PMID:27817982]
Gonzalez-Giraldo E, Sullivan JE: Advances in the Treatment of Drug-Resistant Pediatric Epilepsy. Semin Neurol. 2020 Apr;40(2):257-262. doi: 10.1055/s-0040-1702941. Epub 2020 Mar 17. [PMID:32185791]
Wheless JW, Fulton SP, Mudigoudar BD: Dravet Syndrome: A Review of Current Management. Pediatr Neurol. 2020 Jun;107:28-40. doi: 10.1016/j.pediatrneurol.2020.01.005. Epub 2020 Jan 31. [PMID:32165031]
Connolly HM, Crary JL, McGoon MD, Hensrud DD, Edwards BS, Edwards WD, Schaff HV: Valvular heart disease associated with fenfluramine-phentermine. N Engl J Med. 1997 Aug 28;337(9):581-8. doi: 10.1056/NEJM199708283370901. [PMID:9271479]
Rothman RB, Baumann MH, Savage JE, Rauser L, McBride A, Hufeisen SJ, Roth BL: Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. 2000 Dec 5;102(23):2836-41. [PMID:11104741]
Rothman RB, Baumann MH, Blough BE, Jacobson AE, Rice KC, Partilla JS: Evidence for noncompetitive modulation of substrate-induced serotonin release. Synapse. 2010 Nov;64(11):862-9. doi: 10.1002/syn.20804. [PMID:20842720]
Baumann MH, Bulling S, Benaderet TS, Saha K, Ayestas MA, Partilla JS, Ali SF, Stockner T, Rothman RB, Sandtner W, Sitte HH: Evidence for a role of transporter-mediated currents in the depletion of brain serotonin induced by serotonin transporter substrates. Neuropsychopharmacology. 2014 May;39(6):1355-65. doi: 10.1038/npp.2013.331. Epub 2013 Nov 28. [PMID:24287719]
FDA Approved Drug Products: Fintepla (fenfluramine) oral solution
PubChem: fenfluramine
MSDS: fenfluramine

Explore Compound Types